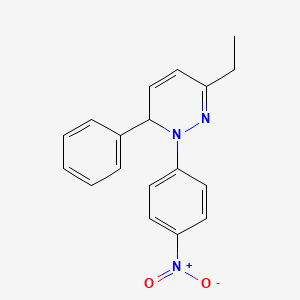
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione is an organic compound with a unique structure that includes both chloro and keto functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2-chloroethyl)pentane-2,4-dione typically involves the chlorination of pentane-2,4-dione. One common method includes the reaction of pentane-2,4-dione with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorine gas and the potential for hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.
Applications De Recherche Scientifique
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Chloro-3-(2-chloroethyl)pentane-2,4-dione exerts its effects involves interactions with various molecular targets. The chloro groups can participate in nucleophilic substitution reactions, while the keto groups can undergo enolization and further reactions. These interactions can lead to the formation of reactive intermediates that play a role in the compound’s reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2,4-pentanedione: Similar structure but lacks the additional chloroethyl group.
3-Chloro-2-pentanone: Contains a single chloro group and a keto group.
3-Chloro-2-pentene: An unsaturated analog with a chloro group and a double bond.
Uniqueness
3-Chloro-3-(2-chloroethyl)pentane-2,4-dione is unique due to the presence of both chloro and keto functional groups, as well as the additional chloroethyl group
Propriétés
Numéro CAS |
90284-86-9 |
|---|---|
Formule moléculaire |
C7H10Cl2O2 |
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
3-chloro-3-(2-chloroethyl)pentane-2,4-dione |
InChI |
InChI=1S/C7H10Cl2O2/c1-5(10)7(9,3-4-8)6(2)11/h3-4H2,1-2H3 |
Clé InChI |
ZWDZIPQSWTYQHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCCl)(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)

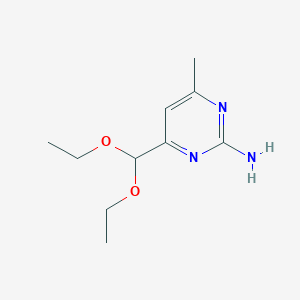
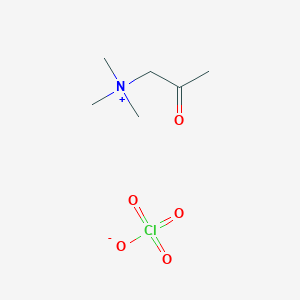

![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)
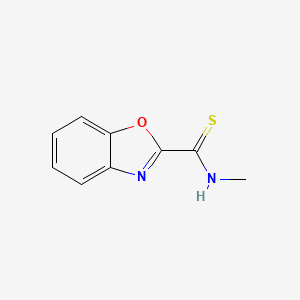

silane](/img/structure/B14373206.png)

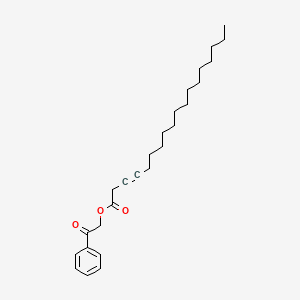
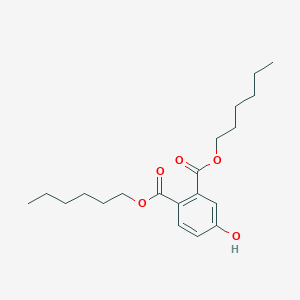
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
